2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C14H12F3N3O3 and a molecular weight of 327.26 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a carbamate linkage, and a pyrimidinyl phenyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl phenylamine.
Formation of Carbamate: The phenylamine derivative is then reacted with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate can be compared with other similar compounds, such as:
2,2,2-trifluoroethylamine: This compound also contains a trifluoroethyl group but lacks the carbamate and pyrimidinyl phenyl moieties.
2,2,2-trifluoroethyl ether: Similar in containing the trifluoroethyl group, but it is an ether rather than a carbamate.
2,2,2-trifluoroethyl methacrylate: This compound is used in polymer chemistry and differs in its methacrylate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-8-18-11(6-12(21)19-8)9-2-4-10(5-3-9)20-13(22)23-7-14(15,16)17/h2-6H,7H2,1H3,(H,20,22)(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHYRBNSXQCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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